N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide
Overview
Description
N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, a fluorinated aromatic ring, and a thioamide linkage, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide typically involves the following steps:
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Formation of the Thioamide Intermediate:
- React 4-fluoroaniline with carbon disulfide in the presence of a base such as sodium hydroxide to form the corresponding dithiocarbamate.
- Oxidize the dithiocarbamate to the thioamide using an oxidizing agent like hydrogen peroxide.
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Coupling with Benzenesulfonyl Chloride:
- React the thioamide intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
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N,N-Diethylation:
- Finally, diethylate the amine group using diethyl sulfate or a similar alkylating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above
Properties
IUPAC Name |
1-[4-(diethylsulfamoyl)phenyl]-3-(4-fluorophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S2/c1-3-21(4-2)25(22,23)16-11-9-15(10-12-16)20-17(24)19-14-7-5-13(18)6-8-14/h5-12H,3-4H2,1-2H3,(H2,19,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOWXJCVHRBQHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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